molecular formula C15H12N2O2 B3367922 2-methyl-3-(4-nitrophenyl)-1H-indole CAS No. 2013-84-5

2-methyl-3-(4-nitrophenyl)-1H-indole

Cat. No.: B3367922
CAS No.: 2013-84-5
M. Wt: 252.27 g/mol
InChI Key: TZSDLORCCBEUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(4-nitrophenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a methyl group at the 2-position and a nitrophenyl group at the 3-position of the indole ring. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.

Preparation Methods

The synthesis of 2-methyl-3-(4-nitrophenyl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2-methylindole with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds through a condensation reaction followed by cyclization to form the desired indole derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

2-Methyl-3-(4-nitrophenyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride to form the corresponding amine.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents such as halogens or sulfonyl chlorides.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new indole derivatives.

Scientific Research Applications

2-Methyl-3-(4-nitrophenyl)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-3-(4-nitrophenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amine, which may interact with biological receptors or enzymes. The indole ring can participate in various biochemical interactions, contributing to the compound’s overall biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

2-Methyl-3-(4-nitrophenyl)-1H-indole can be compared with other similar compounds such as:

    2-Methyl-3-(4-aminophenyl)-1H-indole: This compound has an amino group instead of a nitro group, which may result in different biological activities and reactivity.

    2-Methyl-3-(4-chlorophenyl)-1H-indole:

    2-Methyl-3-(4-methoxyphenyl)-1H-indole: The methoxy group can affect the compound’s solubility and reactivity.

Properties

IUPAC Name

2-methyl-3-(4-nitrophenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-15(13-4-2-3-5-14(13)16-10)11-6-8-12(9-7-11)17(18)19/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSDLORCCBEUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647758
Record name 2-Methyl-3-(4-nitrophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2013-84-5
Record name 2-Methyl-3-(4-nitrophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-3-(4-nitrophenyl)-1H-indole
Reactant of Route 2
Reactant of Route 2
2-methyl-3-(4-nitrophenyl)-1H-indole
Reactant of Route 3
Reactant of Route 3
2-methyl-3-(4-nitrophenyl)-1H-indole
Reactant of Route 4
Reactant of Route 4
2-methyl-3-(4-nitrophenyl)-1H-indole
Reactant of Route 5
Reactant of Route 5
2-methyl-3-(4-nitrophenyl)-1H-indole
Reactant of Route 6
Reactant of Route 6
2-methyl-3-(4-nitrophenyl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.